4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid
Overview
Description
4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is an organic compound that features a benzoic acid moiety linked to a furazan ring through a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid typically involves the following steps:
Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors, such as nitro compounds or oximes.
Methoxylation: The furazan ring is then methoxylated using suitable reagents to introduce the methoxy group.
Coupling with Benzoic Acid: The methoxylated furazan is coupled with benzoic acid or its derivatives under specific reaction conditions, such as the use of coupling agents like carbodiimides.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the furazan ring.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under conditions such as acidic or basic environments.
Major Products:
Oxidation Products: Oxidized derivatives of the furazan ring.
Reduction Products: Reduced forms of the nitro groups or other reducible functionalities.
Substitution Products: Compounds with substituted functional groups replacing the methoxy group.
Scientific Research Applications
4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
3-(4-Methyl-furazan-3-ylmethoxy)-benzaldehyde: A related compound with an aldehyde group instead of a carboxylic acid group.
(4-Methyl-furazan-3-yl)-acetic acid: Another similar compound with an acetic acid moiety.
Uniqueness: 4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is unique due to its specific combination of a benzoic acid moiety and a furazan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-10(13-17-12-7)6-16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRUBPJMUHTZML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1COC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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